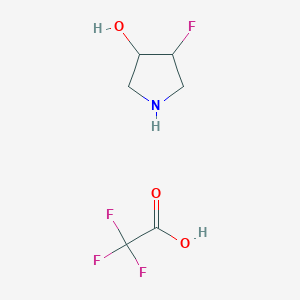

4-Fluoropyrrolidin-3-ol; trifluoroacetic acid

説明

4-Fluoropyrrolidin-3-ol is a pyrrolidine derivative featuring a fluorine atom at the 4-position and a hydroxyl group at the 3-position of the five-membered heterocyclic ring. When paired with trifluoroacetic acid (TFA), it typically forms a salt or co-crystal, enhancing solubility and stability for synthetic or pharmaceutical applications. TFA, a strong carboxylic acid (pKa ~0.23), is widely used as a reagent, catalyst, or counterion due to its high acidity, volatility, and ability to stabilize intermediates in organic synthesis .

特性

分子式 |

C6H9F4NO3 |

|---|---|

分子量 |

219.13 g/mol |

IUPAC名 |

4-fluoropyrrolidin-3-ol;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C4H8FNO.C2HF3O2/c5-3-1-6-2-4(3)7;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2;(H,6,7) |

InChIキー |

RDOZRFGMMXWEKK-UHFFFAOYSA-N |

正規SMILES |

C1C(C(CN1)F)O.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

準備方法

4-フルオロピロリジン-3-オール; トリフルオロ酢酸の合成は、4-フルオロピロリジンとトリフルオロ酢酸の反応によって行われます。 反応条件は一般的に、目的の生成物が高純度で得られるように、温度と圧力を制御することを含みます . 工業生産方法では、同様の反応条件を使用して大規模合成を行う場合がありますが、収率と効率を向上させるために最適化されています .

化学反応の分析

科学研究における用途

4-フルオロピロリジン-3-オール; トリフルオロ酢酸は、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 生物学的プロセスの研究や新しい薬物の開発に使用されます。

医学: 医薬品や治療薬の開発に使用されます。

科学的研究の応用

4-Fluoropyrrolidin-3-ol; trifluoroacetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of biological processes and the development of new drugs.

Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of various chemicals and materials.

作用機序

4-フルオロピロリジン-3-オール; トリフルオロ酢酸の作用機序は、特定の分子標的や経路との相互作用を伴います。 この化合物は、特定の酵素や受容体の阻害剤または活性化剤として作用し、生物学的プロセスを調節する場合があります . 関与する正確な分子標的と経路は、特定の用途や使用状況によって異なります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs of 4-Fluoropyrrolidin-3-ol

Table 1: Physical and Structural Properties

Key Observations :

- Ring Size : Azetidine (4-membered) derivatives exhibit higher ring strain and reduced basicity compared to pyrrolidine (5-membered) analogs, impacting their reactivity in nucleophilic substitutions .

- Functional Groups : The hydroxyl group in 4-Fluoropyrrolidin-3-ol facilitates hydrogen bonding, whereas ketones (e.g., pyrrolidin-2-one) enhance electrophilicity .

Comparison of Trifluoroacetic Acid with Other Acids

Key Observations :

Chromatographic and Analytical Performance

- HPLC Applications: TFA (0.1–0.3% v/v) in mobile phases improves peak resolution for basic compounds like peptides. shows that replacing acetic acid with TFA reduces noise and enhances separation .

生物活性

4-Fluoropyrrolidin-3-ol; trifluoroacetic acid is a chiral compound characterized by a pyrrolidine ring with a fluorine substituent at the 4-position and a hydroxyl group at the 3-position, combined with a trifluoroacetic acid moiety. This unique structure enhances its solubility and stability, making it a candidate for various biological applications. The stereochemistry of this compound is crucial as it influences its biological activity, particularly in drug development and therapeutic applications.

The compound's structure can be represented as follows:

- Chemical Formula : C₅H₈FNO₂

- Molecular Weight : 135.12 g/mol

The trifluoroacetic acid component contributes to the compound's acidity and solubility in polar solvents, while the fluorinated pyrrolidine ring may enhance metabolic stability and alter electronic characteristics.

Biological Activities

Research indicates that 4-fluoropyrrolidin-3-ol; trifluoroacetic acid exhibits several biological activities:

-

Antimicrobial Properties :

- Studies suggest that this compound can inhibit the growth of certain bacteria and fungi, indicating potential as a new antibiotic agent. Its fluorinated structure may contribute to increased potency against resistant strains.

-

Neuroactive Effects :

- Given its structural similarity to neurotransmitters, it may interact with neural receptors, potentially influencing mood and cognitive functions. This interaction is particularly relevant for developing treatments for central nervous system disorders.

-

Antioxidant Activity :

- The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

The mechanism by which 4-fluoropyrrolidin-3-ol; trifluoroacetic acid exerts its effects involves interactions with various molecular targets such as enzymes and receptors. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity towards biological targets. The trifluoroacetic acid moiety stabilizes the compound and facilitates transport across biological membranes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the significance of stereochemistry and functional group variations in determining biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (3S,4S)-4-Fluoropyrrolidin-3-ol | Stereoisomer of target compound | Different biological activity due to stereochemistry |

| 4-Hydroxypyrrolidine | Lacks fluorine substituent | Exhibits lower antimicrobial activity |

| 2-Aminopyrrolidine | Contains amino group | Potentially more reactive in nucleophilic reactions |

Case Studies and Research Findings

Recent studies have evaluated the pharmacological potential of fluorinated pyrrolidines, including 4-fluoropyrrolidin-3-ol; trifluoroacetic acid :

- Fluorinated Derivatives : Research on similar compounds has shown that fluorinated pyrrolidines exhibit low-nanomolar affinities for kappa-opioid receptors (KOR), indicating potential therapeutic applications in pain management and anti-inflammatory treatments .

- Immunomodulatory Effects : In vitro studies demonstrated that certain derivatives significantly decreased pro-inflammatory cytokine production in immune cells, suggesting that these compounds could modulate immune responses effectively .

- Synthesis Pathways : Various synthetic routes have been developed to produce this compound while maintaining its stereochemistry, allowing for selective introduction of functional groups that enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。